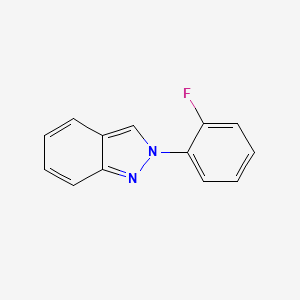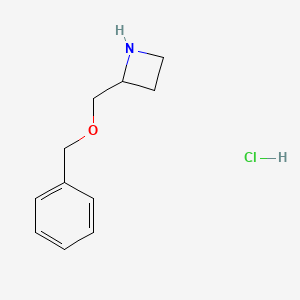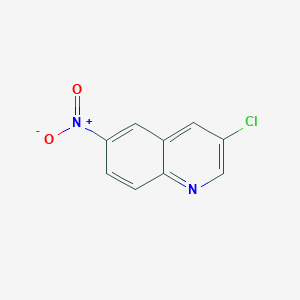![molecular formula C9H13F3O2 B11891737 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B11891737.png)
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Trifluoromethyl)-1,4-dioxaspiro[45]decane is a chemical compound characterized by a spirocyclic structure with a trifluoromethyl group attached
Méthodes De Préparation
The synthesis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane typically involves the formation of the spirocyclic ring system followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable diol with a trifluoromethyl ketone under acidic conditions to form the spirocyclic structure. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity .
Analyse Des Réactions Chimiques
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .
Applications De Recherche Scientifique
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The spirocyclic structure may also contribute to its unique binding properties and biological activities .
Comparaison Avec Des Composés Similaires
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane can be compared with other spirocyclic compounds such as:
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its activity as a delta opioid receptor agonist.
2,8-Diazaspiro[4.5]decan-1-one: Recognized for its potential as a receptor-interacting protein kinase 1 (RIPK1) inhibitor.
1-Oxa-8-azaspiro[4.5]decane: Identified as a lead scaffold for fatty acid amide hydrolase (FAAH) inhibitors. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H13F3O2 |
|---|---|
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)7-1-3-8(4-2-7)13-5-6-14-8/h7H,1-6H2 |
Clé InChI |
HOCWBDHUMCHXEU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1C(F)(F)F)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole](/img/structure/B11891654.png)
![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11891661.png)
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11891665.png)

![5-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11891670.png)







![3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11891720.png)

